N-(1,3-thiazol-2-yl)-2-({1-[3-(trifluoromethyl)phenyl]-1H-tetraazol-5-yl}sulfanyl)acetamide
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Overview
Description
N-(1,3-thiazol-2-yl)-2-({1-[3-(trifluoromethyl)phenyl]-1H-tetraazol-5-yl}sulfanyl)acetamide is a complex organic compound that features a thiazole ring, a trifluoromethyl-substituted phenyl group, and a tetrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-thiazol-2-yl)-2-({1-[3-(trifluoromethyl)phenyl]-1H-tetraazol-5-yl}sulfanyl)acetamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via nucleophilic substitution reactions using reagents such as trifluoromethyl iodide.
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through the cycloaddition reaction of azides with nitriles.
Coupling Reactions: The final step involves coupling the thiazole, trifluoromethyl-substituted phenyl, and tetrazole moieties using appropriate coupling reagents and conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-thiazol-2-yl)-2-({1-[3-(trifluoromethyl)phenyl]-1H-tetraazol-5-yl}sulfanyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products
The major products formed from these reactions will depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
N-(1,3-thiazol-2-yl)-2-({1-[3-(trifluoromethyl)phenyl]-1H-tetraazol-5-yl}sulfanyl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound may be investigated for its potential as a pharmaceutical agent due to its unique structural features.
Materials Science: The compound could be used in the development of new materials with specific electronic or optical properties.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-(1,3-thiazol-2-yl)-2-({1-[3-(trifluoromethyl)phenyl]-1H-tetraazol-5-yl}sulfanyl)acetamide will depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved will vary based on the biological context.
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-thiazol-2-yl)-2-({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}sulfanyl)acetamide
- N-(1,3-thiazol-2-yl)-2-({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}sulfanyl)acetamide
Uniqueness
N-(1,3-thiazol-2-yl)-2-({1-[3-(trifluoromethyl)phenyl]-1H-tetraazol-5-yl}sulfanyl)acetamide is unique due to the presence of the trifluoromethyl group, which can impart distinct electronic properties and influence the compound’s reactivity and interactions with biological targets.
Properties
Molecular Formula |
C13H9F3N6OS2 |
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Molecular Weight |
386.4 g/mol |
IUPAC Name |
N-(1,3-thiazol-2-yl)-2-[1-[3-(trifluoromethyl)phenyl]tetrazol-5-yl]sulfanylacetamide |
InChI |
InChI=1S/C13H9F3N6OS2/c14-13(15,16)8-2-1-3-9(6-8)22-12(19-20-21-22)25-7-10(23)18-11-17-4-5-24-11/h1-6H,7H2,(H,17,18,23) |
InChI Key |
MNJRESMSMSEQRA-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)N2C(=NN=N2)SCC(=O)NC3=NC=CS3)C(F)(F)F |
Canonical SMILES |
C1=CC(=CC(=C1)N2C(=NN=N2)SCC(=O)NC3=NC=CS3)C(F)(F)F |
Origin of Product |
United States |
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